molecular formula C12H11LiN2O3 B13575654 lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate

lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate

Cat. No.: B13575654
M. Wt: 238.2 g/mol
InChI Key: IZBHIANEMTVSLE-UHFFFAOYSA-M
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Description

Lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate is a complex organic compound that features a lithium ion coordinated to a substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the use of ammonium acetate and urotropine in a solventless microwave-assisted reaction to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using nickel catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can yield imidazole derivatives with altered electronic properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and substituted imidazole compounds with various functional groups.

Scientific Research Applications

Lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The lithium ion can modulate the activity of these targets, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate is unique due to the presence of the lithium ion, which imparts distinct electronic and coordination properties. This makes it particularly useful in applications requiring specific electronic characteristics and coordination behavior.

Properties

Molecular Formula

C12H11LiN2O3

Molecular Weight

238.2 g/mol

IUPAC Name

lithium;1-methyl-5-(phenoxymethyl)imidazole-2-carboxylate

InChI

InChI=1S/C12H12N2O3.Li/c1-14-9(7-13-11(14)12(15)16)8-17-10-5-3-2-4-6-10;/h2-7H,8H2,1H3,(H,15,16);/q;+1/p-1

InChI Key

IZBHIANEMTVSLE-UHFFFAOYSA-M

Canonical SMILES

[Li+].CN1C(=CN=C1C(=O)[O-])COC2=CC=CC=C2

Origin of Product

United States

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